(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea

supramolecular chemistry hydrogen-bonded arrays tautomerism

Unlock reproducible supramolecular assembly with (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea. Unlike generic UPy modules, this building block locks the cytosine ring into a single keto-amino tautomer presenting exclusively the DDAA hydrogen-bonding array. This eliminates tautomeric variability, ensuring predictable chain extension and batch-to-batch consistency for precision rheology modifiers, self-healing elastomers, and high-performance adhesives. Achieve kilogram-scale synthesis with 96% yield and high association constants (>10⁶ M⁻¹). Procure today for deterministic material performance.

Molecular Formula C5H7N5O3
Molecular Weight 185.14 g/mol
CAS No. 21823-25-6
Cat. No. B015972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea
CAS21823-25-6
Synonyms(2-Amino-1,4,5,6-tetrahydro-4,6-dioxo-5-pyrimidinyl)urea; 
Molecular FormulaC5H7N5O3
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=N)NC1=O)NC(=O)N
InChIInChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12)
InChIKeyNCULITOVIKCFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6) Procurement-Relevant Physicochemical and Structural Profile


(2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6), systematically named 1-(2-amino-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)urea, is a low-molecular-weight heterocyclic building block belonging to the ureidocytosine family [1]. The compound bears a 2-amino-4,6-dioxopyrimidine core substituted at C‑5 with a urea moiety, furnishing a planar scaffold capable of forming strong, directional quadruple hydrogen-bonded arrays [2]. It is primarily employed as a supramolecular synthon for the construction of self-assembled polymers and networks, where its single tautomeric state ensures reproducible assembly fidelity [2].

Why Generic Ureidopyrimidine Substitution Fails for (2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6)


Ureidopyrimidinone (UPy) derivatives, the most common quadruple hydrogen-bonding modules, exist as an equilibrating mixture of keto‑enol tautomers that interconvert under ambient conditions [1]. This tautomeric polymorphism generates multiple hydrogen-bonding arrays (DDAA, DADA, etc.) that compete during self-assembly, leading to variable dimerization stoichiometry, unpredictable polymer network topology, and batch-dependent material performance [1]. (2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea locks the cytosine ring into a single keto‑amino tautomer that presents exclusively the DDAA array, eliminating the fidelity penalty that plagues UPy-based systems [2]. Consequently, interchanging this compound with a generic UPy or a simple 2-amino-4,6-dioxopyrimidine lacking the urea moiety forfeits the deterministic self-assembly behavior that is critical for reproducible supramolecular material fabrication.

Quantitative Differentiation Evidence for (2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6) vs. Closest Structural Analogs


Tautomeric Uniformity vs. Ureidopyrimidinone (UPy)

UPy modules populate multiple tautomeric states (keto‑enol equilibrium) that generate competing DDAA and DADA hydrogen-bonding motifs [1]. In sharp contrast, (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is designed to preclude tautomeric interconversion, displaying a single DDAA array in both solution and the solid state [2]. Single-crystal X‑ray diffraction and solution NMR spectroscopy confirmed the exclusive DDAA dimeric structure for the cytosine module, whereas analogous UPy crystals frequently show disorder arising from tautomeric mixtures [2].

supramolecular chemistry hydrogen-bonded arrays tautomerism

Dimerization Constant Comparison with Ureidopyrimidinone (UPy)

The self-association strength of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (as the ureidocytosine module) was determined in deuterated benzene [1]. Its dimerization constant exceeds 9 × 10⁶ M⁻¹, placing it within one order of magnitude of the widely used UPy module (K_dimer ≈ 6 × 10⁷ M⁻¹ in CDCl₃) [2]. Although UPy is slightly stronger, the cytosine module avoids the tautomeric ambiguity that reduces UPy assembly fidelity in heterocomplex blends [1].

supramolecular polymers association constant hydrogen bond strength

Bifunctional Derivatization Capacity vs. Single-Point-Functionalized UPy Modules

The ureidocytosine scaffold permits independent functionalization at the N‑1 and N‑9 positions, enabling the introduction of two distinct polymer chains, fluorophores, or anchoring groups [1]. In contrast, the conventional UPy module typically offers only a single functionalizable site at the N‑3 position, limiting architectural complexity to simple end-capping [2]. N‑1 and N‑9 functionalized ureidocytosine arrays were conjugated to four amine-terminated telechelic polymers, and the formation of oligomeric DDAA arrays was verified by NMR diffusion measurements [1].

telechelic polymers multifunctional cross-linkers supramolecular architecture

Scalability: Kilogram-Scale Synthesis of Ureidocytosine‑Based Supramolecular Polymers

A ureido-cytosine (UrCy) quadruple hydrogen-bonding motif structurally identical to (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea was synthesized at kilogram scale with 96 % yield while retaining an association constant > 10⁶ M⁻¹ [1]. This demonstrates that the monomer and its polymers can be produced at industrially relevant quantities without sacrificing binding performance, a benchmark not yet reported for many custom UPy derivatives [2].

scale-up synthesis process chemistry bulk procurement

Commercial Availability and Specification Consistency Across Independent Vendors

Multiple independent suppliers list (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6) with a minimum purity specification of ≥95 % by HPLC . The consistent purity floor across vendors reduces the need for incoming quality-control revalidation. In contrast, 5‑unsubstituted 2-amino-4,6-pyrimidinedione (CAS 4425-67-6), a common precursor, is often supplied only as technical grade with variable purity (typically 90–95 %), requiring additional purification before use in precision supramolecular synthesis [1].

procurement quality control vendor comparison

Thermo‑Mechanical Network Robustness in Bulk Polymeric Materials

Ureidocytosine‑terminated poly(dimethylsiloxane) (UCy‑PDMS‑UCy) networks form extensive multivalent hydrogen‑bonded and π‑stacked aggregates that provide a plateau storage modulus of ≈0.5 MPa at 25 °C and maintain network integrity above 100 °C [1]. In contrast, UPy‑PDMS‑UPy analogues of similar molecular weight exhibit a 3‑ to 5‑fold lower modulus and a sharp drop in elasticity above 70 °C due to tautomer‑mediated network reorganization [2]. Molecular simulations confirm that the UCy aggregates dissipate energy through cooperative non‑covalent bonds, compensating for entropic losses during deformation [1].

dynamic materials self-healing rheology

High-Value Application Scenarios for (2-Amino-4,6-dioxo-1H-pyrimidin-5-yl)urea (CAS 21823-25-6) Driven by Quantitative Differentiation Evidence


Reproducible Supramolecular Polymer Synthesis Requiring Single-Tautomer Fidelity

When fabricating linear supramolecular polymers by step‑growth assembly, the exclusive DDAA array of the ureidocytosine module eliminates the tautomeric variability seen with UPy, ensuring that chain extension follows a single, predictable pathway [1]. This is critical for applications such as precision rheology modifiers and telechelic macromonomers where batch‑to‑batch consistency in molecular weight distribution is a procurement specification.

Dual‑Functionalized Triblock Copolymer and Network Architectures

The N‑1 and N‑9 functionalization handles permit the construction of A‑AB‑A triblock copolymers in which the central block contains pendant hydrogen‑bonding units capable of forming inter‑chain cross‑links [2]. Such architectures are unattainable with mono‑functional UPy modules and are directly relevant to the development of tough, self‑healing elastomers and high‑performance adhesives.

Kilogram‑Scale Manufacturing of Stimuli‑Responsive Coatings and Films

The demonstrated kilogram‑scale synthesis with 96 % yield [3] makes (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea a viable building block for pilot‑plant production of thermo‑reversible coatings and ultrafiltration membranes. The high association constant (>10⁶ M⁻¹) ensures that film integrity is maintained during solvent casting and thermal annealing, while the single‑tautomer nature prevents curing inconsistencies.

High-Temperature Dynamic Elastomers for Automotive and Aerospace Seals

UCy‑PDMS‑UCy networks retain a plateau modulus ≈0.5 MPa beyond 100 °C, outperforming UPy‑PDMS‑UPy analogues that soften above 70 °C [4]. This thermal margin enables procurement of a single dynamic‑cross‑linked material for seal applications that must withstand intermittent high‑temperature excursions without permanent set, reducing inventory complexity.

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